6-Bromo-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a bromine atom at the sixth position and a phenyl group at the second position of the quinazolinone core. This compound is notable for its potential biological activities, including cytotoxic effects against various cancer cell lines.
The compound can be synthesized through various methods, primarily involving reactions of substituted benzamides and aldehydes. It has been studied for its chemical properties and biological applications in medicinal chemistry.
6-Bromo-2-phenylquinazolin-4(3H)-one is classified as a quinazolinone derivative, which is a type of bicyclic compound containing a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one typically involves the following steps:
The synthesis can yield high purity and yield rates, often exceeding 90%. For example, one synthesis method reported a melting point between 286°C and 288°C, indicating high stability and purity of the product .
The molecular formula of 6-bromo-2-phenylquinazolin-4(3H)-one is with a molecular weight of approximately 331.16 g/mol. The structure features:
The InChI key for this compound is PEGYTDAESVMPNV-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=CC=C(C=C1)N2C(=O)C3=C(N=C(C=C3Br)C2=O)N
.
6-Bromo-2-phenylquinazolin-4(3H)-one can participate in various chemical reactions, including:
The compound's reactivity allows it to be modified to enhance biological activity or tailor its properties for specific applications in medicinal chemistry .
The mechanism of action for 6-bromo-2-phenylquinazolin-4(3H)-one involves:
Data from studies indicate that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been used to confirm the structure and purity of synthesized compounds .
6-Bromo-2-phenylquinazolin-4(3H)-one has several scientific applications:
Research continues to explore its full range of biological activities and potential therapeutic uses .
Conventional synthesis relies on anthranilic acid derivatives as foundational building blocks. The most established pathway involves cyclocondensation of 2-aminobenzoic acids with benzamidine derivatives under acidic conditions. A representative protocol uses 5-bromoanthranilic acid and benzoyl chloride in pyridine solvent, generating 6-bromo-2-phenyl-3,1-benzoxazin-4-one as a key intermediate. Subsequent nucleophilic attack by ammonia or ammonium acetate yields the target quinazolinone with C6 bromine already incorporated. This method typically achieves 70-80% yields but requires high temperatures (120-130°C) and extended reaction times (6-12 hours) [4] [5].
Alternative cyclodehydration strategies employ activating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Anthranilamide derivatives condensed with benzoic acid derivatives in PPA at 100°C afford direct cyclization to 4(3H)-quinazolinones. While effective for unsubstituted analogues, brominated anthranilamides show reduced reactivity under these conditions, often requiring stoichiometric POCl₃ to achieve acceptable conversion rates [6].
Table 1: Cyclization Methods Using Anthranilic Acid Precursors
Anthranilic Acid Derivative | Cyclizing Agent | Conditions | Yield (%) | Reference |
---|---|---|---|---|
5-Bromoanthranilic acid | Benzoyl chloride | Pyridine, RT, 30 min | 75 | [5] |
5-Bromoanthranilamide | POCl₃ | Reflux, 4h | 68 | [6] |
Methyl 2-amino-5-bromobenzoate | Benzamidine HCl | EtOH, 80°C, 8h | 82 | [4] |
Key limitations include the limited commercial availability of substituted anthranilic acids and regiochemical challenges when introducing bromine post-cyclization. Purification difficulties arise due to co-formation of regioisomers during direct bromination of pre-formed 2-phenylquinazolin-4(3H)-one cores [6].
Electrophilic aromatic substitution (EAS) provides targeted C6 functionalization for pre-assembled quinazolinone scaffolds. Bromination occurs regioselectively at the electron-rich C6 position due to activation by the N1 atom and deactivation of C5/C7 positions by the carbonyl group. N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF, acetonitrile) serves as the predominant brominating agent, typically achieving >85% regioselectivity at C6 under mild conditions (25-50°C, 1-3 hours). Catalyst-free protocols using NBS in refluxing acetonitrile deliver 6-bromo derivatives in 70-75% isolated yields [7] .
For enhanced selectivity in polyhalogenated systems, Lewis acid catalysis proves essential. Aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) catalysts (10-15 mol%) enable quantitative C6 bromination even with electron-withdrawing substituents on the 2-phenyl ring. Microwave-assisted bromination (100°C, 20 min) reduces reaction times by 80% compared to conventional heating while maintaining 92% yield, demonstrating significant process intensification potential [6].
Table 2: Electrophilic Bromination Method Comparison
Substrate | Brominating System | Catalyst | Temp/Time | C6 Selectivity |
---|---|---|---|---|
2-Phenylquinazolin-4(3H)-one | NBS/CH₃CN | None | 80°C, 2h | 85% |
2-(4-Chlorophenyl)quinazolinone | NBS/DMF | FeBr₃ (10%) | 50°C, 1h | >95% |
2-(Pyridin-3-yl)quinazolinone | Br₂/DCM | AlCl₃ (15%) | 25°C, 30min | 98% |
Bromination kinetics studies reveal second-order dependence on quinazolinone concentration and first-order dependence on NBS, supporting an electrophilic addition-elimination mechanism. Computational analyses confirm the C6 position exhibits the highest electron density (Fukui function f⁻ = 0.127) and lowest localization energy in 2-phenylquinazolin-4(3H)-one scaffolds [7].
Modern synthetic approaches emphasize convergent, atom-economical routes through multi-component reactions (MCRs). A breakthrough methodology employs ammonium hexafluorophosphate (NH₄PF₆) as a dual catalyst and nitrogen source in one-pot assemblies. Combining 2-aminobenzoic acids, aryl aldehydes, and ammonium hexafluorophosphate in ethanol at 80°C generates 6-bromo-2-phenylquinazolin-4(3H)-ones directly in 86-97% yield within 2 hours. The hexafluorophosphate anion facilitates imine formation and subsequent cyclization while suppressing side product formation [1].
Microwave-accelerated three-component reactions demonstrate remarkable efficiency gains. 5-Bromoanthranilic acid, benzaldehyde derivatives, and urea undergo cyclocondensation under microwave irradiation (300W, 140°C) to deliver target compounds in 15 minutes with 89-94% yield – a 12-fold reduction in reaction time versus conventional heating. This strategy bypasses intermediate isolation and demonstrates exceptional functional group tolerance, accommodating nitro, methoxy, and halogen substituents on the 2-phenyl ring [1] [4].
Table 3: Multi-component Reaction Optimization Data
Components | Catalyst | Conditions | Yield Range (%) | Time Advantage |
---|---|---|---|---|
5-Br-anthranilic acid, PhCHO, NH₄PF₆ | NH₄PF₆ (self) | EtOH, 80°C, 2h | 86-97 | 4x faster |
5-Br-anthranilic acid, 4-Cl-PhCHO, urea | p-TSA (10 mol%) | MW 140°C, 15 min | 89-94 | 12x faster |
Methyl 2-amino-5-Br-benzoate, PhCN, NH₃ | Cu(OAc)₂ (5%) | DMSO, 120°C, 4h | 78-85 | 3x faster |
Mechanistic studies confirm MCRs proceed through Knoevenagel condensation-addition-cyclization sequences. The NH₄PF₆ system uniquely generates reactive N-acyliminium intermediates that undergo intramolecular amidation, with the hexafluorophosphate ion stabilizing transition states through hydrogen-bonding networks. This explains the exceptional yields compared to traditional ammonium acetate routes (typically 50-70% yields) [1].
Solid-phase synthesis enables rapid quinazolinone diversification through resin-bound intermediates. Wang resin-linked anthranilic acids undergo sequential acylation with benzoic acids, cyclative cleavage with ammonium hydroxide, and simultaneous bromination using polymer-supported pyridinium tribromide. This method generates 6-bromo-2-arylquinazolin-4(3H)-one libraries (16 analogues) with 75-92% purity after cleavage without chromatographic purification [7].
Continuous-flow systems demonstrate superior heat/mass transfer for hazardous bromination steps. A two-stage flow reactor combines: 1) quinazolinone formation at 130°C in a PTFE coil reactor (10 min residence time), and 2) in-line bromination using NBS in a cooled microreactor (-10°C) to control exotherms. This system achieves 94% conversion with 99% regioselectivity at C6 while reducing reaction volume by 95% compared to batch processes. Integrated membrane separation units provide >99% pure product through continuous crystallization [6] [7].
Table 4: Flow Chemistry Parameters for 6-Bromo Derivatives
Reactor Stage | Residence Time | Temperature | Key Transformation | Conversion |
---|---|---|---|---|
Coil Reactor 1 | 10 min | 130°C | Cyclization to quinazolinone | 98% |
Microreactor | 3 min | -10°C | Regioselective C6 bromination | 94% |
Crystallization Module | 45 min | 4°C | Continuous purification | 99% purity |
Photocatalytic continuous-flow bromination represents the most advanced adaptation. Eosin Y-sensitized reactions using bromomalonate as bromine source under green LED irradiation (530 nm) achieve 88% yield with near-perfect C6 selectivity in a single-pass reactor. This eliminates stoichiometric oxidants and heavy metal catalysts while enabling 500 mg/hour production scale – demonstrating the industrial potential of photoredox-flow hybrid technologies for halogenated heterocycle synthesis [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1